TAS-103

Übersicht

Beschreibung

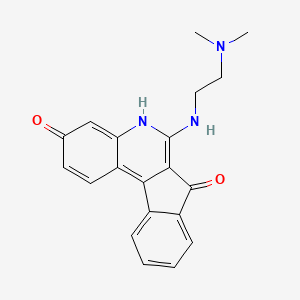

TAS-103, auch bekannt als 6-[[2-(Dimethylamino)ethyl]amino]-3-hydroxy-7H-indeno[2,1-c]chinolin-7-on-Dihydrochlorid, ist ein neuartiges Antitumormittel. Es ist ein dualer Inhibitor der DNA-Topoisomerase I und II, Enzyme, die eine entscheidende Rolle bei der DNA-Replikation und Transkription spielen. This compound hat eine signifikante Antitumoraktivität gegen verschiedene Krebszelllinien gezeigt und wird auf sein Potenzial in der Krebstherapie untersucht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von TAS-103 umfasst mehrere wichtige Schritte:

Bildung von Chloroketon: Die Reaktion eines geeigneten Vorläufers mit Phosphorylchlorid (POCl3) unter Rückflussbedingungen ergibt das Chloroketon-Zwischenprodukt.

Kondensationsreaktion: Das Chloroketon wird dann in Gegenwart von Pyridin bei 100 °C mit 2-(Dimethylamino)ethylamin kondensiert, um das Aminoketon zu bilden.

Demethylierung: Der letzte Schritt beinhaltet die Demethylierung des Aminoketons unter Verwendung von konzentrierter Bromwasserstoffsäure in siedendem Essigsäure.

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, folgt die Synthese in der Regel den Laborverfahren mit Anpassungen für die Hochskalierung, um Effizienz und Ausbeute zu gewährleisten. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen und Reinigungsschritte, um das gewünschte Produkt mit hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

TAS-103 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb von this compound verändern und seine chemischen Eigenschaften beeinflussen.

Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, können an bestimmten Stellen des this compound-Moleküls auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Nukleophile Reagenzien wie Amine oder Thiole können unter geeigneten Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise Chinolinderivate ergeben, während die Reduktion verschiedene Hydroxy- oder Aminoderivate produzieren kann.

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

This compound übt seine Wirkung durch die Hemmung der DNA-Topoisomerase I und II aus, Enzyme, die für die DNA-Replikation und Transkription unerlässlich sind. Durch die Bindung an diese Enzyme verhindert this compound die Entspannung der superhelikalen DNA, was zu DNA-Schäden und Zelltod führt. Die Verbindung induziert auch Apoptose durch die Aktivierung spezifischer Proteasen und die Beteiligung der Bcl-2-Proteinfamilie .

Wissenschaftliche Forschungsanwendungen

TAS-103 has a wide range of scientific research applications, including:

Wirkmechanismus

TAS-103 exerts its effects by inhibiting DNA topoisomerase I and II, enzymes that are essential for DNA replication and transcription. By binding to these enzymes, this compound prevents the relaxation of supercoiled DNA, leading to DNA damage and cell death. The compound also induces apoptosis through the activation of specific proteases and the involvement of the Bcl-2 family of proteins .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Etoposide: Ein weiterer Topoisomerase-II-Inhibitor, der in der Krebstherapie eingesetzt wird.

Camptothecin: Ein Topoisomerase-I-Inhibitor mit potenter Antitumoraktivität.

Doxorubicin: Ein Anthracyclin-Antibiotikum, das Topoisomerase II hemmt und in der Chemotherapie weit verbreitet ist.

Einzigartigkeit von TAS-103

This compound ist einzigartig in seiner dualen Hemmung sowohl der Topoisomerase I als auch II, was seine Antitumoraktivität erhöht und die Wahrscheinlichkeit der Resistenzentwicklung verringert. Im Gegensatz zu anderen Topoisomerase-Inhibitoren hat this compound Wirksamkeit gegen eine große Bandbreite an Krebszelllinien gezeigt und einen eindeutigen Mechanismus zur Induktion von Apoptose .

Biologische Aktivität

TAS-103, also known as BMS-247615, is a dual inhibitor of DNA topoisomerases I and II, which are essential enzymes involved in DNA replication and transcription. This compound has shown promising antitumor activity across various cancer types and is currently under investigation in clinical settings. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, clinical findings, and case studies.

This compound exerts its antitumor effects primarily through the inhibition of topoisomerase I and II. These enzymes play critical roles in maintaining DNA structure during replication and transcription. By inhibiting these enzymes, this compound induces DNA damage, leading to apoptosis in cancer cells. The compound is metabolized to its active form, this compound-glucuronide (this compound-G), predominantly by the enzyme uridine diphosphate glucuronosyltransferase isoform 1A1 (UGT1A1) .

Pharmacokinetics

A Phase I clinical trial evaluated the pharmacokinetics of this compound in patients with advanced cancer. The study determined the maximum-tolerated dose (MTD) and dose-limiting toxicity (DLT). The trial involved 32 patients receiving escalating doses from 50 to 200 mg/m² administered intravenously over one hour each week for three weeks. Key findings include:

- DLT : Observed grade 3 neutropenia at doses of 160 mg/m² (5 out of 12 patients) and 200 mg/m² (3 out of 6 patients).

- Pharmacokinetic Analysis : A significant correlation was found between the areas under the curve (AUCs) for this compound and this compound-G (r = 0.76, P < .05) and between this compound AUC and absolute neutrophil count (r = -0.63, P < .05) .

Case Studies

- Phase I Study : The study recommended a dose of 130 to 160 mg/m² for further Phase II trials based on tolerability and pharmacokinetic data .

- Efficacy in Lung Cancer : In preclinical models, this compound demonstrated significant cytotoxicity against lung cancer cell lines such as NCI-H460, with studies indicating enhanced apoptotic activity through caspase activation pathways .

Comparative Analysis

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Study | Cancer Type | Dosage | Key Findings | |

|---|---|---|---|---|

| Phase I Clinical Trial | Advanced Cancer | 50 - 200 mg/m² | DLT at 160 mg/m²; significant AUC correlation | Recommended dose for Phase II: 130 - 160 mg/m² |

| Preclinical Study | Lung Cancer (NCI-H460) | Not specified | Induced apoptosis via caspase pathway; increased ROS production | Suggests potential efficacy in lung cancer treatment |

| Pharmacogenetic Analysis | Various Cancers | Not specified | UGT1A1 genotype did not influence clearance rates | Further studies needed on pharmacogenetics |

Eigenschaften

IUPAC Name |

6-[2-(dimethylamino)ethylamino]-3-hydroxyindeno[2,1-c]quinolin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c1-23(2)10-9-21-20-18-17(13-5-3-4-6-14(13)19(18)25)15-8-7-12(24)11-16(15)22-20/h3-8,11,24H,9-10H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWSTIYZUWEOMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=NC2=C(C=CC(=C2)O)C3=C1C(=O)C4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174634-08-3 | |

| Record name | TAS-103 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174634083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAS-103 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVC96489QV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.